chemical properties and molecular structure of 3-(4-t-Butylphenyl)phenol
chemical properties and molecular structure of 3-(4-t-Butylphenyl)phenol
An In-depth Technical Guide to 3-(4-t-Butylphenyl)phenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the . This biphenyl derivative, characterized by a hydroxyl group and a para-substituted t-butyl group, possesses a unique combination of steric and electronic features that make it a molecule of interest in several areas of chemical and pharmaceutical research. This document synthesizes available data on its physicochemical properties, spectroscopic profile, and chemical reactivity. It is intended to serve as a foundational resource for professionals engaged in fields such as medicinal chemistry, materials science, and synthetic organic chemistry, where the nuanced characteristics of substituted phenols are of paramount importance.
Nomenclature and Chemical Identifiers
To ensure clarity and precision in scientific communication, it is essential to begin with the fundamental identifiers for 3-(4-t-Butylphenyl)phenol.
| Identifier | Value | Source |
| Systematic IUPAC Name | 3-(4-tert-butylphenyl)phenol | N/A |
| CAS Number | 25165-22-6 | [1] |
| Molecular Formula | C₁₆H₁₈O | |
| Molecular Weight | 226.31 g/mol | |
| InChI Key | CYEKUDPFXBLGHH-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(O)=C2 |
Molecular Structure and Conformation
The molecular architecture of 3-(4-t-Butylphenyl)phenol is central to its chemical behavior. It consists of two phenyl rings linked by a single C-C bond. One ring is substituted with a hydroxyl group at the meta position, and the other with a bulky t-butyl group at the para position.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: 2D representation of 3-(4-t-Butylphenyl)phenol.
The presence of the t-butyl group introduces significant steric hindrance, which influences the rotational freedom around the biphenyl linkage. This steric bulk can affect the planarity of the molecule, which in turn has implications for its electronic properties and ability to participate in intermolecular interactions. The hydroxyl group makes the molecule polar and capable of acting as a hydrogen bond donor.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Notes | Source |
| Melting Point | 44-46 °C | ||
| Boiling Point | 125-130 °C at 20 mmHg | ||
| Flash Point | 109 °C (228.2 °F) - closed cup | ||
| Solubility | Insoluble in water. Soluble in organic solvents. | The hydrophobic t-butylphenyl group dominates the molecule's solubility profile. | [2][3] |
| Appearance | Off-white crystals or solid. | [4] |
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (Ar-H): Multiple signals are expected in the range of δ 6.5-7.5 ppm. The protons on the phenol-containing ring will likely appear as complex multiplets, influenced by the hydroxyl and biphenyl linkages. The protons on the t-butylphenyl ring will show a characteristic AA'BB' system.
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Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 4.5-5.5 ppm, which is exchangeable with D₂O. Its chemical shift can be concentration and solvent dependent.
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t-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.3 ppm, integrating to 9 protons.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (Ar-C): Multiple signals are expected between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) will be the most downfield, likely around δ 155-158 ppm. The carbon attached to the t-butyl group will also be significantly downfield.
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t-Butyl Carbons: The quaternary carbon will appear around δ 34 ppm, and the methyl carbons will resonate around δ 31 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
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C-H Stretch (Aromatic): Multiple sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range from the t-butyl group.
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C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band around 1200-1230 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 226. A significant fragment would likely be observed at m/z = 211, corresponding to the loss of a methyl group ([M-15]⁺) from the t-butyl moiety, which is a characteristic fragmentation pattern for t-butyl substituted aromatics.
Chemical Reactivity and Synthetic Considerations
The reactivity of 3-(4-t-Butylphenyl)phenol is governed by its two primary functional groups: the phenol and the biphenyl system.
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Phenolic Hydroxyl Group: This group imparts weak acidity to the molecule, similar to other phenols. It can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile for ether and ester synthesis. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the -OH group.
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Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The steric bulk of the t-butyl group and the directing effects of the hydroxyl group will influence the regioselectivity of these reactions.
Representative Synthetic Route
A common strategy for the synthesis of unsymmetrical biphenyls like 3-(4-t-Butylphenyl)phenol involves a cross-coupling reaction. The Suzuki coupling is a particularly effective method.
Experimental Causality: The choice of the Suzuki coupling is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary starting materials (boronic acids and aryl halides). The palladium catalyst is essential for the catalytic cycle, while the base is required to activate the boronic acid. The biphasic solvent system facilitates the reaction and separation.
Applications and Research Interest
While specific applications for 3-(4-t-Butylphenyl)phenol are not as widely documented as its 4,4'-isomer, its structural features suggest potential utility in several domains:
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Antioxidants: Phenolic compounds, particularly those with bulky alkyl groups like the t-butyl group, are well-known for their antioxidant properties.[5] The t-butyl group can enhance stability and solubility in non-polar media, making such compounds useful as stabilizers in plastics, rubber, and oils.[5]
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Polymer Science: As a monofunctional phenol, it could potentially be used as a chain terminator or molecular weight regulator in the production of polymers like polycarbonates and phenolic resins, analogous to the well-documented use of 4-tert-butylphenol.[6][7]
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Medicinal Chemistry: The biphenyl scaffold is a common motif in pharmacologically active molecules. The specific substitution pattern of 3-(4-t-Butylphenyl)phenol could be explored as a building block for designing novel ligands for various biological targets. For instance, alkylphenols have been studied for their potential endocrine-disrupting activities, which is an area of ongoing research.
Safety and Handling
As with any chemical compound, proper safety precautions are imperative when handling 3-(4-t-Butylphenyl)phenol.
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Hazard Classification: It is classified as a corrosive substance that can cause severe skin burns and eye damage.
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Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, should be worn at all times.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
Conclusion
3-(4-t-Butylphenyl)phenol is a substituted biphenyl with a distinct set of chemical and structural characteristics. Its combination of a reactive phenolic hydroxyl group, a sterically demanding t-butyl substituent, and a flexible biphenyl core makes it a versatile, albeit not extensively studied, molecule. This guide has consolidated the available information on its properties, structure, and reactivity to provide a solid technical foundation for researchers and developers. Further investigation into its biological activity and material properties could unveil novel applications, leveraging the unique interplay of its functional groups.
References
- U.S. Patent 4,429,099. (1984). Synthesis of p-tert.-butyl phenol.
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Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
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Vinati Organics Limited. (2022, May 4). An Ultimate Guide To Para Tertiary Butyl Phenol. [Link]
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Elder, J. W., & Mariella, R. P. (1963). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Journal of Organic Chemistry, 28(6), 1653-1656. [Link]
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Vinati Organics. (2023, March 9). Understanding Butylphenol: Properties, Uses and Production. [Link]
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Chen, X., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869. [Link]
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Perez-Redondo, C. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(3), M438. [Link]
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The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-tert-butyl phenol. Retrieved from [Link]
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